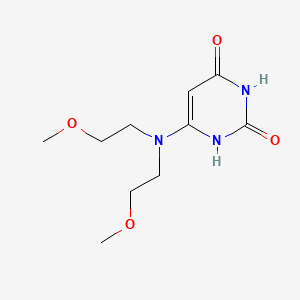
1-(3-Chloropyrazin-2-yl)-3-ethylpiperidin-4-ol
Vue d'ensemble
Description
The compound “1-(3-Chloropyrazin-2-yl)-3-ethylpiperidin-4-ol” is a complex organic molecule that contains a pyrazine ring, a piperidine ring, and a hydroxyl group. Pyrazines are aromatic six-membered rings with two nitrogen atoms, while piperidines are six-membered rings with one nitrogen atom. The presence of the hydroxyl group (-OH) suggests that this compound may have some polar characteristics .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazine ring and a piperidine ring. The presence of the chlorine atom and the hydroxyl group would also be significant features .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the pyrazine and piperidine rings, as well as the chlorine atom and the hydroxyl group. The nitrogen atoms in the rings could act as nucleophiles in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the hydroxyl group could make it somewhat polar, and it could have the ability to form hydrogen bonds .Applications De Recherche Scientifique
Characterization and Spectral Analysis
A comprehensive characterization of "1-(3-Chloropyrazin-2-yl)-3-ethylpiperidin-4-ol" was conducted through various spectral techniques including FT-IR, FT-Raman, UV–vis, and NMR. The molecule's geometrical parameters, energies, and vibrational spectra were determined using Density Functional Theory (DFT) calculations. Additionally, electronic properties such as excitation energies, HOMO-LUMO energies, and NBO analysis were performed to understand the molecular structure and interactions. Docking studies highlighted potential interactions with human cytochrome proteins, suggesting bioactivity relevance (Alphonsa, Loganathan, Anand, & Kabilan, 2015).
Synthesis and Biological Activities
Research on derivatives and structural analogs of "this compound" has been extensive. Studies have focused on the synthesis of compounds with potential antimicrobial, anticancer, and anti-inflammatory properties. For instance, novel pyrazole derivatives were synthesized for antimicrobial and anticancer evaluations, showing promising activity in vitro (Hafez, El-Gazzar, & Al-Hussain, 2016). Another study described the design and synthesis of 2-(4-Phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, exhibiting DPPH scavenging, analgesic, and anti-inflammatory activities (Nayak, Narayana, Sarojini, Fernandes, & Akshatha, 2014).
Synthesis of Pesticide Intermediates
The compound has also been explored as an intermediate in the synthesis of agricultural chemicals. Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, a related compound, is an important intermediate for synthesizing pesticides like chlorantraniliprole. An efficient synthesis route was developed, highlighting its industrial application potential (Yeming Ju, 2014).
Mécanisme D'action
Target of Action
The compound belongs to the class of pyrazine derivatives . Pyrazine derivatives are known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Therefore, the targets of this compound could be various enzymes or receptors involved in these biological activities.
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Pyrazine derivatives are known to affect various biochemical pathways related to their biological activities .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3-chloropyrazin-2-yl)-3-ethylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-2-8-7-15(6-3-9(8)16)11-10(12)13-4-5-14-11/h4-5,8-9,16H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGHMYWZSQDIMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















